molecular formula C10H6F3N3O B6593949 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine CAS No. 866474-37-5

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine

Cat. No. B6593949
CAS RN: 866474-37-5
M. Wt: 241.17 g/mol
InChI Key: KPZDERTYFQOIPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine (HPTP) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. HPTP belongs to the pyridazine family and is a derivative of pyridine. This compound has shown promising results in various research studies, including its use as a pharmacological agent.

Mechanism of Action

The mechanism of action of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins, which play a crucial role in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which plays a crucial role in cell signaling and regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. This compound has also been shown to inhibit the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). In addition, this compound has been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the lab. This compound has also been shown to have low toxicity, making it a safe compound to use in in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the use of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine in scientific research. One potential application is its use as a therapeutic agent for the treatment of cancer and viral infections. This compound has also shown promising results as a fluorescent probe for imaging studies in biological systems. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various biological processes.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown promising results in various scientific research studies. Its potential applications as a pharmacological agent, fluorescent probe, and therapeutic agent make it an exciting compound for future research. However, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of 3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine can be achieved through different methods. One of the most common methods is the reaction of 2-amino-5-trifluoromethylpyridine with ethyl acetoacetate. The reaction is catalyzed by acetic acid and refluxed in ethanol for several hours. The resulting product is then treated with hydrazine hydrate to yield this compound.

Scientific Research Applications

3-Hydroxy-6-(2-pyridinyl)-4-(trifluoromethyl)pyridazine has been extensively studied for its potential applications in scientific research. It has been shown to have various pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound has also been used as a fluorescent probe for imaging studies in biological systems.

properties

IUPAC Name

3-pyridin-2-yl-5-(trifluoromethyl)-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3N3O/c11-10(12,13)6-5-8(15-16-9(6)17)7-3-1-2-4-14-7/h1-5H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZDERTYFQOIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=O)C(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701211324
Record name 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

866474-37-5
Record name 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866474-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Pyridinyl)-4-(trifluoromethyl)-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701211324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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